molecular formula C16H12O3 B1311726 4-(3-Phenylprop-2-enoyl)benzoic acid CAS No. 20118-35-8

4-(3-Phenylprop-2-enoyl)benzoic acid

Cat. No. B1311726
CAS RN: 20118-35-8
M. Wt: 252.26 g/mol
InChI Key: XXFQFMHIIWSQAL-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenylprop-2-enoyl)benzoic acid is a heterocyclic organic compound with the molecular formula C16H12O3 and a molecular weight of 252.2690 . It is also known by its IUPAC name, 4-[(E)-3-phenylprop-2-enoyl]benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-(3-Phenylprop-2-enoyl)benzoic acid can be represented by the canonical SMILES notation: C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O . This compound has three hydrogen bond acceptors and one hydrogen bond donor .


Physical And Chemical Properties Analysis

4-(3-Phenylprop-2-enoyl)benzoic acid has a molecular weight of 252.2690 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Biosynthesis and Metabolic Pathways

4-(3-Phenylprop-2-enoyl)benzoic acid is structurally related to benzoic acid derivatives which are crucial in various biosynthetic pathways. The biosynthesis of benzoic acid in plants and bacteria, involving pathways like β-oxidation, is pivotal for constructing benzoyl groups present in several natural products like zaragozic acids, paclitaxel (taxol), salicylic acid, and even cocaine. Understanding these biosynthetic pathways can provide insights into metabolic functions and the production of essential secondary metabolites in organisms (Hertweck et al., 2001).

Environmental Distribution and Exposure

Benzoic acid and its derivatives, similar in structure to 4-(3-Phenylprop-2-enoyl)benzoic acid, are widely used as additives in foods, cosmetics, and pharmaceutical products. Their extensive use and natural presence in plant and animal tissues lead to their broad distribution in the environment, including water, soil, and air, resulting in substantial human exposure. Understanding the presence, distribution, and effects of these compounds can provide insights into environmental health and safety (del Olmo et al., 2017).

Anticancer Properties

Derivatives of 4-(3-Phenylprop-2-enoyl)benzoic acid, such as 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, have been synthesized and evaluated for their anticancer properties. These compounds have shown potential in inhibiting the growth of cancer cell lines, indicating their significance in developing novel therapeutic agents for cancer treatment (Kalalbandi & Seetharamappa, 2015).

Chemical Synthesis and Reactivity

4-(3-Phenylprop-2-enoyl)benzoic acid is structurally similar to benzoic acid derivatives, which are used as starting materials in synthesizing various heterocyclic compounds. These derivatives are reactive intermediates in synthesizing furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones, highlighting their utility in chemical synthesis and the potential to create a wide range of chemical entities (Soliman et al., 2010).

properties

IUPAC Name

4-[(E)-3-phenylprop-2-enoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H,(H,18,19)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFQFMHIIWSQAL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432227
Record name SBB052765
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenylprop-2-enoyl)benzoic acid

CAS RN

20118-35-8
Record name SBB052765
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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